The synthesis of M1 occurs when delamanid interacts with plasma albumin. This reaction involves the nucleophilic attack by amino acid residues on the 5-carbon of the nitro-2,3-dihydroimidazo[2,1-b]oxazole structure. The process does not primarily involve cytochrome P450 enzymes, as studies have shown that delamanid is not significantly metabolized by these enzymes in vitro . Instead, M1 is synthesized directly from delamanid through an extrahepatic mechanism.
The molecular structure of M1 can be represented as follows:
M1 undergoes further metabolism after its formation from delamanid. The primary metabolic pathway involves hydroxylation at the oxazole moiety, leading to the formation of another metabolite M2. Subsequently, M2 can be oxidized to form M3 (the ketone form) primarily through the action of cytochrome P450 3A4 enzymes .
The mechanism by which M1 exerts its effects is closely related to its role as a metabolite of delamanid. Delamanid inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall. Although M1 has been shown to have some pharmacological activity, it primarily serves as an intermediate in the metabolic pathway rather than a direct therapeutic agent .
M1 exhibits several physical and chemical properties that influence its behavior in biological systems:
Delamanid metabolite M1 has several scientific uses primarily related to tuberculosis research:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2